4-bromo-N-ethyl-3-fluorobenzenesulfonamide
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Overview
Description
4-bromo-N-ethyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S . It has a molecular weight of 282.13 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.13 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Characterization
- "4-bromo-N-ethyl-3-fluorobenzenesulfonamide" and similar compounds are often synthesized and characterized for their structural properties. For instance, Cheng De-ju (2015) investigated the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in HIV-1 infection prevention (Cheng, 2015).
Anticancer Properties
- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) focused on the synthesis, crystal structure, and anticancer properties of a novel compound similar to "this compound," highlighting its potential in cancer treatment (Zhang et al., 2010).
Enantioselective Fluorination
- Fajie Wang et al. (2014) explored the enantioselective fluorination of 2‐Oxindoles using structure-micro-tuned N‐Fluorobenzenesulfonamides, a category to which "this compound" belongs, highlighting the importance in chemical synthesis (Wang et al., 2014).
Spectroscopic Studies
- Karabacak, Cinar, Çoruh, and Kurt (2009) conducted theoretical investigations on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing insights into the physical and chemical properties of these compounds (Karabacak et al., 2009).
Binding and Interaction Studies
- Studies like those by L. B. Dugad and J. T. Gerig (1988) on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases provide insights into the molecular interactions and potential therapeutic applications of such compounds (Dugad & Gerig, 1988).
Electrochemical Studies
- Barnes, Huang Yulin, and D. A. Hunt (1994) explored the electrophilic fluorination of highly functionalized pyrrole, demonstrating the utility of benzenesulfonamide derivatives in electrochemical processes (Barnes et al., 1994).
Safety and Hazards
When handling 4-bromo-N-ethyl-3-fluorobenzenesulfonamide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also important to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
4-bromo-N-ethyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKBSXJXOBDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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